molecular formula C45H78NO8P B11941426 2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate

2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate

Cat. No.: B11941426
M. Wt: 792.1 g/mol
InChI Key: XYYHNDVKALDFHQ-OXHZBIAZSA-N
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Description

180-226 PE, 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine, chloroform: is a phospholipid compound that plays a significant role in biological membranes. It is composed of a stearoyl chain (18:0) and a docosahexaenoyl chain (22:6) attached to a glycerophosphoethanolamine backbone. This compound is known for its involvement in various cellular processes, including membrane fluidity and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18:0-22:6 PE involves the esterification of stearic acid and docosahexaenoic acid with glycerophosphoethanolamine. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and is carried out in an organic solvent like chloroform. The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours to ensure complete esterification .

Industrial Production Methods: Industrial production of 18:0-22:6 PE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques, such as column chromatography, to obtain the desired product. The production is carried out in controlled environments to ensure the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 18:0-22:6 PE is used in the study of lipid membrane organization and dynamics. It serves as a model compound to understand the behavior of phospholipids in biological membranes .

Biology: In biological research, 18:0-22:6 PE is utilized to investigate the role of phospholipids in cellular processes such as membrane fluidity, signaling, and vesicle formation. It is also used in the preparation of liposomes for drug delivery studies .

Medicine: The compound has potential therapeutic applications due to its anti-angiogenic properties. It has been shown to inhibit the proliferation and migration of endothelial cells, making it a candidate for anti-cancer research .

Industry: In the industrial sector, 18:0-22:6 PE is used in the formulation of cosmetics and skincare products due to its moisturizing and skin barrier-enhancing properties .

Mechanism of Action

The mechanism of action of 18:0-22:6 PE involves its incorporation into cellular membranes, where it influences membrane fluidity and curvature. The docosahexaenoyl chain, with its multiple double bonds, imparts flexibility to the membrane, facilitating various cellular processes. Additionally, 18:0-22:6 PE can activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to anti-angiogenic effects by modulating the VEGFR2/Ras/ERK pathway .

Comparison with Similar Compounds

Uniqueness: 18:0-22:6 PE is unique due to its ethanolamine head group, which imparts specific biochemical properties, such as enhanced membrane curvature and signaling capabilities. Its ability to activate PPARγ and exert anti-angiogenic effects further distinguishes it from other similar compounds .

Properties

Molecular Formula

C45H78NO8P

Molecular Weight

792.1 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate

InChI

InChI=1S/C45H78NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,43H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-42,46H2,1-2H3,(H,49,50)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t43-/m1/s1

InChI Key

XYYHNDVKALDFHQ-OXHZBIAZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

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